(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
[3-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-14-5-7-15(8-6-14)11-21-18(12-23)10-20-19(21)26-13-16-3-2-4-17(9-16)22(24)25/h2-10,23H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPVAZQYFWAAMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the benzyl groups: The benzyl groups can be introduced via nucleophilic substitution reactions.
Thioether formation: The thioether linkage can be formed by reacting a thiol with a suitable electrophile.
Final functionalization: The hydroxymethyl group can be introduced through reduction reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials.
Biology and Medicine
This compound shows promise as a pharmacophore , which is crucial for biological activity. Potential applications include:
- Antimicrobial Activity : Studies have indicated that imidazole derivatives can exhibit significant antimicrobial effects against various pathogens. For instance, a study found that certain derivatives showed notable inhibition against Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1a | S. aureus | 20 |
| Compound 1b | E. coli | 18 |
| Compound X | B. subtilis | 22 |
- Anticancer Potential : The compound may inhibit specific pathways involved in cancer progression, particularly through modulation of protein kinase activity .
Industrial Applications
In industrial settings, this compound can be utilized in the development of new materials with tailored properties, such as polymers or coatings. Its diverse functionalities make it suitable for various applications in material science.
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazole derivatives similar to this compound:
- A study by Jain et al. demonstrated the antimicrobial efficacy of various imidazole derivatives against common bacterial strains .
- Research on related compounds has shown their potential in inhibiting protein kinase B activity, which is crucial in cancer treatment .
These findings underscore the importance of this compound in ongoing research aimed at developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol would depend on its specific application. For example, if it were used as a drug, it might interact with specific enzymes or receptors in the body, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related imidazole derivatives:
Key Findings
In contrast, the 4-methoxybenzyl group in the thiol analog () is electron-donating, which may reduce reactivity but improve stability .
Solubility and Bioavailability: The hydroxymethyl group in the target compound and its thiol analog increases water solubility compared to non-polar derivatives like the chloromethyl compound in . Nitro-containing imidazoles (e.g., the target compound) often exhibit lower solubility than methoxy or hydroxylated analogs but show higher membrane permeability due to lipophilic nitro groups .
Synthetic Flexibility: The target compound’s thioether linkage is synthesized via nucleophilic substitution (e.g., using TDAE methodology), similar to ’s aryl-ethanol derivatives .
Biological Activity :
- Imidazoles with nitro groups (e.g., the target compound) are often associated with antiparasitic or anticancer activity, as seen in analogs like metronidazole derivatives .
- Thioether linkages (as in the target compound) may enhance binding to cysteine-rich enzyme active sites, a feature exploited in protease inhibitors (e.g., ’s SARS-CoV-2 main protease study) .
Contradictions and Limitations
Biological Activity
The compound (1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a substituted imidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound, supported by diverse sources.
The synthesis of imidazole derivatives often involves various methods, including condensation reactions and modifications of existing imidazole structures. The specific compound can be synthesized through a multi-step process involving the introduction of thio and nitro groups to the imidazole ring. The detailed synthetic pathway is crucial for understanding its biological activity.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure includes a 1H-imidazole core substituted with a 4-methylbenzyl group and a 3-nitrobenzylthio moiety, which are critical for its biological interactions.
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. A study by Jain et al. evaluated various imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that similar compounds could be effective against these pathogens .
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| Compound 1a | S. aureus | 20 |
| Compound 1b | E. coli | 18 |
| Compound X | B. subtilis | 22 |
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazole derivatives. A study focusing on hybrid compounds containing imidazole structures demonstrated promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer). The IC50 values for these compounds often ranged from 2 μM to 5 μM, indicating strong antiproliferative effects .
Case Study: Anticancer Efficacy
In a comparative study, compounds derived from imidazole were tested against established chemotherapeutic agents such as Doxorubicin and Cisplatin. The results showed that certain imidazole derivatives had comparable or superior efficacy in inhibiting cancer cell growth:
| Compound | Cell Line | IC50 (μM) | Comparison Drug | IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 2 | Doxorubicin | 0.64 |
| Compound B | HepG2 | 3 | Cisplatin | 14 |
These findings suggest that the compound may act through mechanisms such as inhibition of topoisomerase II or induction of apoptosis in cancer cells .
Mechanistic Studies
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that imidazole derivatives may interact with cellular targets involved in proliferation and survival pathways. For instance, docking studies have indicated that these compounds can bind to key proteins involved in cell cycle regulation, potentially leading to enhanced apoptosis in tumor cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
